molecular formula C18H22N4O2 B2811254 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034233-50-4

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2811254
CAS No.: 2034233-50-4
M. Wt: 326.4
InChI Key: ZOHLVVUHBKNRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone" is a heterocyclic organic molecule featuring a pyridazine ring substituted with a cyclopropyl group, a piperazine moiety, and a 2,5-dimethylfuran-3-yl methanone group. The cyclopropyl substituent may enhance metabolic stability, while the furan ring could influence electronic properties or binding interactions .

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-12-11-15(13(2)24-12)18(23)22-9-7-21(8-10-22)17-6-5-16(19-20-17)14-3-4-14/h5-6,11,14H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHLVVUHBKNRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the cyclopropylpyridazine derivative, which is then reacted with piperazine under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with 2,5-dimethylfuran-3-ylmethanone under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases, depending on its interaction with biological targets .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Piperazine Derivatives

For example, MFR-a (a cofactor in Methanothermobacter thermautotrophicus) contains a pyridazine-like structure linked to glutamic acid residues (Figure 2A in ). Unlike the target compound, MFR-a lacks the cyclopropyl and dimethylfuran groups but shares the pyridazine core. This difference likely impacts solubility and bioavailability, as MFR-a’s hydrophilic glutamic acid chains contrast with the hydrophobic substituents in the target compound.

Furan-Containing Analogs

The 2,5-dimethylfuran-3-yl group in the target compound resembles methylofuran (Figure 2B in ), a cofactor in M. extorquens AM1. Methylofuran contains a formyl group attached to a furan ring, whereas the target compound substitutes this with a methanone-piperazine-pyridazine system. The absence of a formyl group in the target compound may reduce reactivity toward one-carbon transfer processes, a key function of methylofuran in microbial metabolism.

Piperazine-Methanone Derivatives

Comparative Data Table

Property/Feature Target Compound MFR-a Methylofuran Catechin Derivatives
Core Structure Pyridazine-piperazine-methanone Pyridazine-glutamic acid chains Furan-formyl Flavanol-gallate
Key Substituents Cyclopropyl, dimethylfuran Glutamic acid linkages Formyl group Galloyl, hydroxyl groups
Solubility Likely low (hydrophobic groups) High (ionic side chains) Moderate (polar formyl) Moderate (polar gallates)
Biological Role Undefined (potential drug scaffold) Cofactor in methanogenesis One-carbon metabolism Antioxidant, enzyme inhibition

Research Findings and Implications

  • Structural Uniqueness : The combination of cyclopropyl, pyridazine, and dimethylfuran groups distinguishes this compound from analogs like MFR-a and methylofuran, which are specialized for microbial metabolism.
  • Synthetic Challenges : The cyclopropyl group may introduce steric hindrance during synthesis, unlike simpler furan derivatives.
  • Potential Applications: While MFR-a and methylofuran are metabolic cofactors, the target compound’s structure suggests utility in drug design, particularly for central nervous system targets (piperazine moiety) or kinase inhibition (pyridazine core).

Biological Activity

The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone , identified by its CAS number 2034233-50-4 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of 326.4 g/mol . The structure features a piperazine ring, a pyridazine moiety, and a dimethylfuran unit, which may contribute to its diverse biological activities.

PropertyValue
CAS Number2034233-50-4
Molecular FormulaC18H22N4O2
Molecular Weight326.4 g/mol

Neuropharmacological Effects

The presence of the piperazine and pyridazine rings often correlates with activity against neurotransmitter receptors such as serotonin and dopamine receptors. Compounds in this class have been investigated for their neuroprotective effects and potential applications in treating psychiatric disorders. Preliminary studies suggest that the compound may modulate neurotransmitter systems, although detailed investigations are still required.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Similar compounds have demonstrated the ability to scavenge free radicals effectively. For example, studies have shown that certain piperazine derivatives possess notable antioxidant activity, indicating that the target compound may exhibit similar properties.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the inhibitory effects of various piperazine derivatives on enzymatic activities related to oxidative stress. The findings suggested that modifications in the molecular structure could enhance antioxidant efficacy and reduce cytotoxicity in cellular models .
  • Neuroprotective Studies : Research into structurally related compounds revealed significant neuroprotective effects in models of neurodegeneration. These studies highlighted the importance of the piperazine moiety in mediating these effects through receptor interactions.
  • Antimicrobial Screening : In a broader screening context, compounds similar to this compound were tested against various pathogens, demonstrating promising results in inhibiting bacterial growth .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone, and how can reaction yields be improved?

  • Methodological Answer : A modular approach involving sequential nucleophilic substitution and coupling reactions is recommended. For example, the piperazine core can be functionalized first with 6-cyclopropylpyridazine via SNAr (nucleophilic aromatic substitution) under reflux conditions in anhydrous DCM, followed by coupling the 2,5-dimethylfuran-3-carbonyl moiety using EDCI/HOBt-mediated amidation. Yields can be optimized by controlling stoichiometry (e.g., 1.2 equivalents of acyl chloride) and using molecular sieves to scavenge HCl byproducts. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should conflicting data (e.g., NMR vs. HRMS) be resolved?

  • Methodological Answer : A combination of 1H^1H-/13C^{13}C-NMR, HRMS, and IR spectroscopy is essential. For instance, the cyclopropyl group in the pyridazine ring will exhibit characteristic 1H^1H-NMR splitting patterns (e.g., δ 1.65–2.02 ppm for cyclopropyl protons in analogous compounds) . Discrepancies between calculated and observed HRMS values (e.g., <0.0002 Da error threshold) should prompt re-examination of sample purity via HPLC or repetition under high-resolution conditions. Conflicting NMR signals may arise from rotameric equilibria; variable-temperature NMR or 2D-COSY experiments can resolve such ambiguities.

Q. What preliminary in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer : Begin with target-agnostic screens such as cytotoxicity (MTT assay in HEK-293 or HepG2 cells) and broad-spectrum kinase inhibition profiling (e.g., KinomeScan). For target-specific studies, prioritize assays aligned with structural analogs (e.g., pyridazine derivatives often target adenosine receptors or phosphodiesterases). Use concentration-response curves (IC50_{50}/EC50_{50}) with positive controls (e.g., theophylline for adenosine receptors) to validate activity.

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to putative targets, and what experimental validation is required?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against homology models of targets like PDE4 or 5-HT receptors, leveraging the compound’s piperazine-furan scaffold for π-π stacking and hydrogen bonding. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KDK_D) or competitive radioligand displacement assays (e.g., 3H^3H-rolipram for PDE4). Discrepancies between in silico and in vitro results may indicate solvation effects or protein flexibility, requiring MD simulations for refinement.

Q. What strategies address contradictory data in metabolic stability studies across species (e.g., mouse vs. human liver microsomes)?

  • Methodological Answer : Species-specific cytochrome P450 (CYP) isoform contributions must be analyzed. For example, if the compound shows high clearance in human microsomes (CYP3A4/2D6) but stability in murine models, conduct inhibition assays with selective CYP inhibitors (e.g., ketoconazole for CYP3A4). LC-MS/MS metabolite identification can reveal species-dependent oxidation pathways (e.g., furan ring vs. pyridazine metabolism). Adjust in vivo dosing regimens based on allometric scaling of microsomal data.

Q. How can structure-activity relationship (SAR) studies optimize selectivity between off-target receptors?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing dimethylfuran with thiophene or varying cyclopropyl groups). Test selectivity via panels of GPCRs or ion channels (Eurofins CEREP). For example, reducing logP by introducing polar groups (e.g., -OH) may decrease off-target binding to hERG channels. Data should be analyzed using multivariate regression (e.g., CoMFA) to correlate structural features with selectivity ratios.

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy in rodent models?

  • Methodological Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability, T1/2T_{1/2}) via LC-MS/MS plasma profiling. Poor in vivo efficacy despite high in vitro activity may stem from rapid Phase II metabolism (e.g., glucuronidation of the furan group). Mitigate this by deuterating metabolically labile positions or co-administering CYP inhibitors (e.g., 1-aminobenzotriazole). Parallel ex vivo target engagement assays (e.g., brain/plasma ratio analysis) can confirm tissue penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.